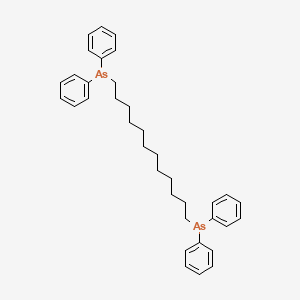

(Dodecane-1,12-diyl)bis(diphenylarsane)

Description

The compound "(Dodecane-1,12-diyl)bis(diphenylarsane)" features a central dodecane chain (12-carbon alkyl spacer) connecting two diphenylarsane moieties. The following analysis instead focuses on structurally related dodecane-1,12-diyl-linked compounds with diverse functional groups, offering insights into how the dodecane spacer and terminal groups influence properties and applications.

Properties

CAS No. |

82195-49-1 |

|---|---|

Molecular Formula |

C36H44As2 |

Molecular Weight |

626.6 g/mol |

IUPAC Name |

12-diphenylarsanyldodecyl(diphenyl)arsane |

InChI |

InChI=1S/C36H44As2/c1(3-5-7-21-31-37(33-23-13-9-14-24-33)34-25-15-10-16-26-34)2-4-6-8-22-32-38(35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30H,1-8,21-22,31-32H2 |

InChI Key |

ONOFQHYISPRINJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](CCCCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: The dodecane spacer is versatile, enabling coupling with amines (e.g., cinnamamide derivatives ), acridines (12-bis-THA ), and phenolic acids (antiviral gallic acid analogs ).

- Functional Group Impact : Terminal groups dictate bioactivity. For example, cationic 12-bis-THA disrupts bacterial membranes , while gallic acid derivatives inhibit viral sphingolipid metabolism .

- Structural Rigidity : Schiff base ligands (e.g., naphtholate derivatives) exhibit rigid planar structures due to conjugated imine bonds, enhancing crystallinity and metal-binding capacity .

Antimicrobial Activity :

- 12-bis-THA : Exhibits bactericidal activity against Burkholderia thailandensis by suppressing ATP synthase F1 domain production . Time-kill assays showed greater efficacy against unencapsulated strains, suggesting membrane-targeting mechanisms .

Antiviral Activity :

- Gallic Acid Derivatives : Inhibit West Nile, dengue, and Zika viruses by blocking ceramide desaturase (Des1), elevating dihydrosphingomyelin (dhSM) levels, which disrupt viral replication .

Physicochemical Properties

- Crystallinity : Schiff base ligands form stable crystals suitable for X-ray diffraction, attributed to hydrogen bonding and π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.